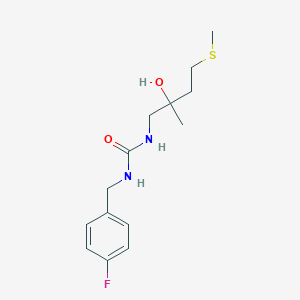

![molecular formula C8H8BrN3O B2531176 5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole CAS No. 1182432-02-5](/img/structure/B2531176.png)

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

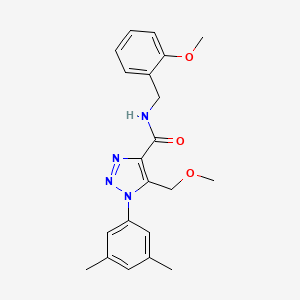

The compound "5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole" is a heterocyclic molecule that contains both oxazole and pyrazole rings. These types of compounds are of interest due to their potential applications in medicinal chemistry and drug discovery. The bromine atom present on the pyrazole ring makes it a candidate for further functionalization through various chemical reactions, such as Suzuki coupling or nucleophilic substitution .

Synthesis Analysis

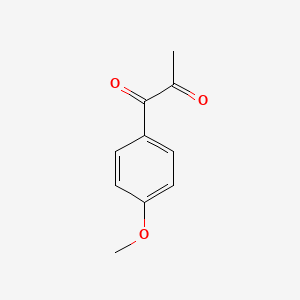

The synthesis of related heterocyclic compounds often involves the use of palladium-mediated α-arylation of β-ketonitriles with aryl bromides, as reported for the synthesis of 3,4-substituted-5-aminopyrazoles . Another approach for constructing similar molecules is the reaction of arylcarboxamidopyrazoles with phosphorus(III) halides to yield new heterocyclic systems, which can be further modified using nucleophilic or electrophilic reagents . Additionally, regioselective bromination methods have been developed for oxazoles, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related bromopyrazole derivatives has been studied using crystallography, revealing that these molecules can form intermolecular hydrogen bonds and are capable of participating in π-π stacking interactions . These structural features are important as they can influence the compound's reactivity and its interaction with biological targets.

Chemical Reactions Analysis

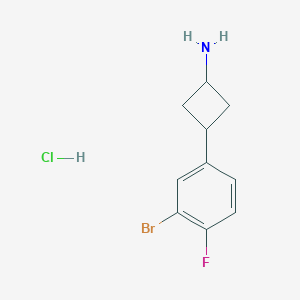

Bromopyrazole derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, they can participate in nucleophilic substitution reactions, as seen with the alkylation of triazole thiols . The bromine atom also allows for cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. Their solubility in organic solvents and reactivity can vary depending on the substituents present on the heterocyclic rings. The crystal structures of these compounds can provide insights into their potential intermolecular interactions, which are relevant for their behavior in solid-state as well as in solution .

Wissenschaftliche Forschungsanwendungen

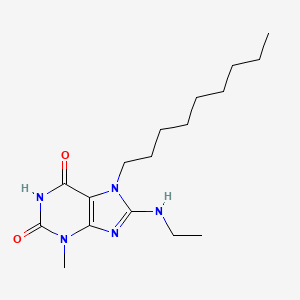

Electron-Attracting and Releasing Power in Five-Membered Rings

Research has explored the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -trizoles, or -imidazoles, aiming to understand the electron-releasing power of singly bound nitrogen and the electron-attracting power of doubly bound nitrogen atoms within the same ring. This study highlights the importance of such compounds in understanding reaction kinetics and mechanisms within organic chemistry, providing a foundation for further exploration of similar compounds like "5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole" (Barlin, 1967).

Antibacterial Activity of Azoles

Another study focused on synthetic studies of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes and their antibacterial activity. The research involved reacting 3-Methylpyrazol-5-one with substituted benzaldehydes, leading to compounds that were screened for their antibacterial properties. This signifies the potential of such compounds in developing chemotherapeutic properties and underscores the broader applications of azoles in medicinal chemistry (Ahmed et al., 2006).

Palladium-Catalyzed Arylation of Azoles

Research on mild palladium-catalyzed regioselective direct arylation of azoles promoted by tetrabutylammonium acetate provides insights into efficient synthesis methods for bioactive compounds. This study demonstrates the utility of such reactions in the synthesis of complex molecules, potentially impacting drug discovery and materials science (Bellina, Lessi, & Manzini, 2013).

Synthesis and Anticonvulsant Activity

The synthesis of sodium channel blocking 3-aminopyrroles from acetophenone and glycine derivatives, leading to anticonvulsant activity studies, showcases the importance of such compounds in developing new therapeutic agents. This research emphasizes the potential of pyrazoles and oxazoles in pharmacology, specifically in creating anticonvulsant medications (Unverferth et al., 1998).

Eigenschaften

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-6-2-8(13-11-6)5-12-4-7(9)3-10-12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKONJIWHTXEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)